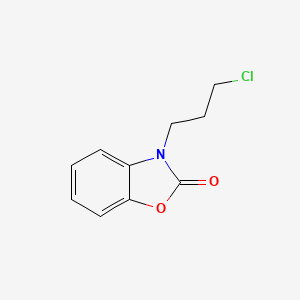

2(3H)-Benzoxazolone, 3-(3-chloropropyl)-

Übersicht

Beschreibung

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- (2,3-dihydro-3-chloro-2-methyl-1H-benzoxazol-6-one) is a heterocyclic compound belonging to the benzoxazolone family of compounds. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Grafting onto Halloysite Nanotubes

The compound has been used in the grafting process onto Halloysite Nanotubes (HNTs) to create modified HNTs (HNTs-Cl) . The incorporation of chloro-silane onto HNTs surface creates HNTs-Cl, which has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules .

Creation of New Materials

The grafted HNTs-Cl has great applications in chemical engineering and nanotechnology . It can react with other active molecules to create new materials with unique properties .

Optimization of Grafting Process

The compound has been used to optimize the grafting process under different experimental conditions . Parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .

4. Use of Toluene as a Medium Toluene has been found to be the best medium for the grafting process of the compound onto HNTs . The best molar ratio of HNTs/CPTMS/H2O was found to be 1:1:3 .

5. Use of Triethylamine and Ammonium Hydroxide The addition of triethylamine (Et3N) and ammonium hydroxide (NH4OH) led to an increase in the degree of grafting of the compound onto the HNT’s surface .

Synthesis of Octakis (3-chloropropyl)octasilsesquioxane

The compound may be used in the synthesis of octakis (3-chloropropyl)octasilsesquioxane .

Silanization of Nanoparticles

The compound can be used to silanize a variety of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2) for different applications .

Development of Molecularly Imprinted Polymers

It can be used in the development of molecularly imprinted polymers for protein detection .

Wirkmechanismus

Target of Action

Related compounds such as 3-chloropropyl isocyanate and (3-Chloropropyl)trimethoxysilane have been used in various chemical reactions, suggesting that they may interact with a variety of biological targets

Mode of Action

The mode of action of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is currently unknown. Given its structural similarity to other chloropropyl compounds, it may interact with its targets through nucleophilic substitution . .

Biochemical Pathways

Related compounds such as tris(chloropropyl) phosphate (tcpp) have been found in environmental samples , suggesting that they may have widespread effects on various biochemical pathways

Pharmacokinetics

Related compounds such as 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one have been synthesized, suggesting that they may have similar pharmacokinetic properties

Eigenschaften

IUPAC Name |

3-(3-chloropropyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRABBWWLDWGYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434517 | |

| Record name | N-(3-chloropropyl)-2-benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- | |

CAS RN |

18845-22-2 | |

| Record name | N-(3-chloropropyl)-2-benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

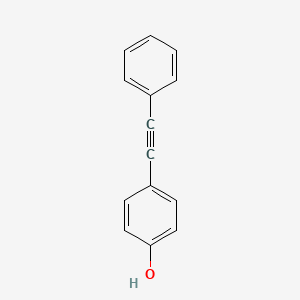

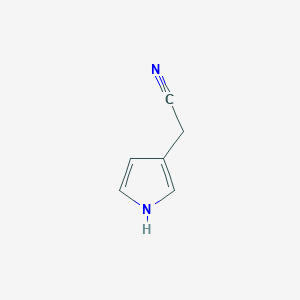

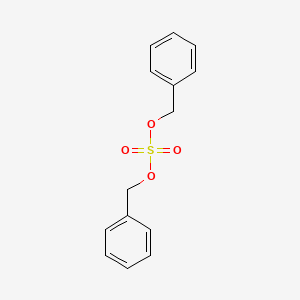

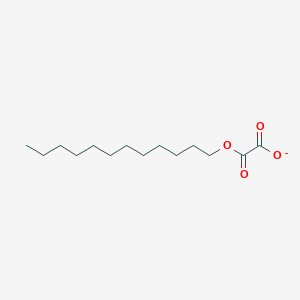

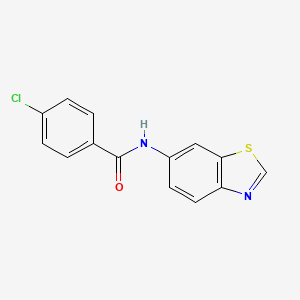

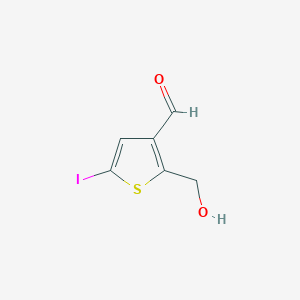

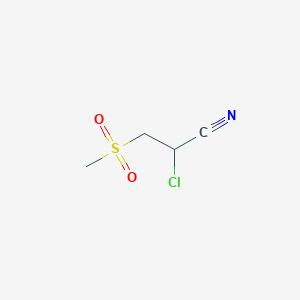

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)

![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)

![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)